
Ascarylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascarylopyranose is a carbohydrate derivative with the molecular formula C6H12O4. It is a type of this compound that can exist in different anomeric forms, such as alpha-ascarylopyranose and beta-ascarylopyranose . This compound is notable for its structural similarity to other hexopyranoses and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascarylopyranose typically involves the reduction of corresponding hexopyranose derivatives. One common method is the reduction of 3,6-dideoxy-hexopyranose using suitable reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of simple sugars .
Chemical Reactions Analysis
Types of Reactions
Ascarylopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Ascarylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of ascarylopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The pathways involved include glycolysis and other carbohydrate metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-ascarylopyranose: An anomeric form of ascarylopyranose with a different configuration at the anomeric center.
Beta-ascarylopyranose: Another anomeric form with a beta configuration.
Ascr#9: A hydroxy fatty acid ascaroside derived from this compound.
Ascr#10: Another hydroxy fatty acid ascaroside related to this compound.
Uniqueness
This compound is unique due to its specific structural configuration and its role in various biological processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,5R,6S)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1 |
InChI Key |
KYPWIZMAJMNPMJ-JMSAOHGTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](C(O1)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


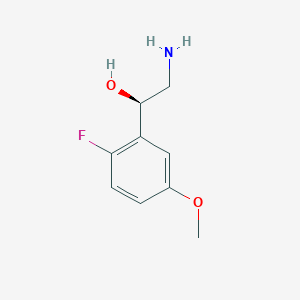
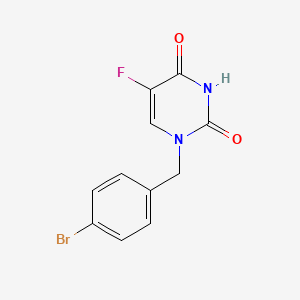
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
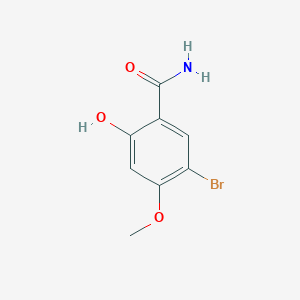
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
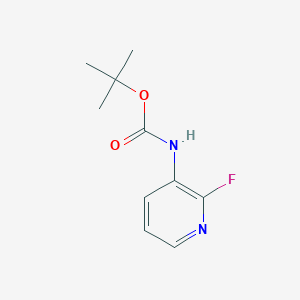
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
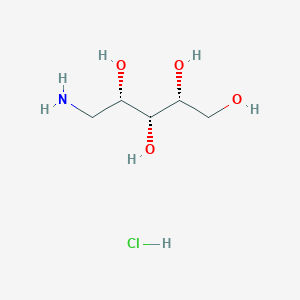
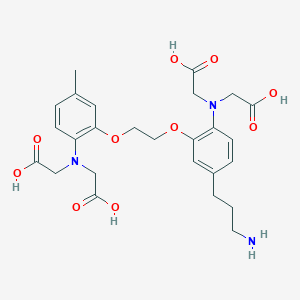
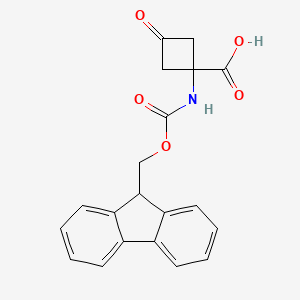
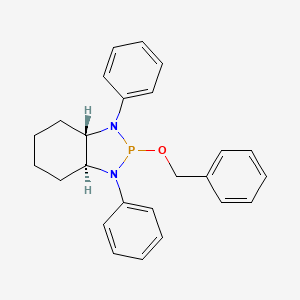
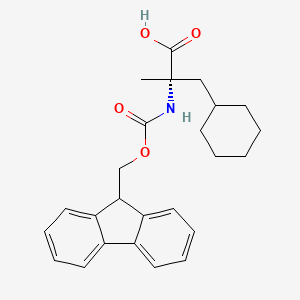
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

